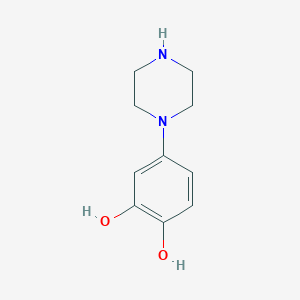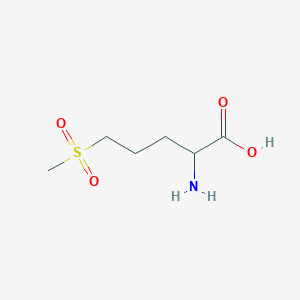
3-(aminomethyl)-1-methyl-1H-pyrazole-4-thioldihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole-4-thiol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and substituted pyrazoles, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The thiol group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol
- 1-methyl-1H-pyrazole-4-thiol
- 3-(aminomethyl)-1H-pyrazole-4-thiol
Uniqueness
3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride is unique due to the presence of both an amino and a thiol group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C5H11Cl2N3S |
|---|---|
Peso molecular |
216.13 g/mol |
Nombre IUPAC |
3-(aminomethyl)-1-methylpyrazole-4-thiol;dihydrochloride |
InChI |
InChI=1S/C5H9N3S.2ClH/c1-8-3-5(9)4(2-6)7-8;;/h3,9H,2,6H2,1H3;2*1H |
Clave InChI |
OQKUGGYGZZWVMJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)CN)S.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)



